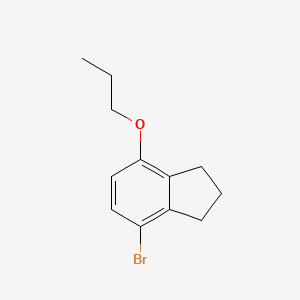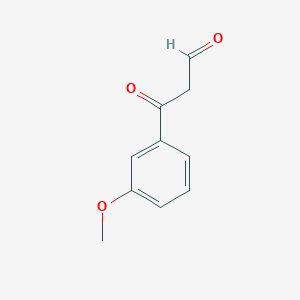![molecular formula C13H15F3 B12530163 [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene CAS No. 821799-37-5](/img/structure/B12530163.png)
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a benzene ring substituted with a 3-methyl-3-(trifluoromethyl)pent-4-en-1-yl group
Métodos De Preparación
The synthesis of [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene typically involves organic synthesis techniques. One common method includes the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Análisis De Reacciones Químicas
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).
Aplicaciones Científicas De Investigación
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of [3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
[3-Methyl-3-(trifluoromethyl)pent-4-en-1-yl]benzene can be compared to other similar compounds, such as:
1,4-Bis(trifluoromethyl)benzene: This compound also contains trifluoromethyl groups but differs in its substitution pattern and overall structure.
Thiophene derivatives: These compounds share some structural similarities but contain a sulfur atom in a five-membered ring, leading to different chemical and physical properties.
Propiedades
Número CAS |
821799-37-5 |
|---|---|
Fórmula molecular |
C13H15F3 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
[3-methyl-3-(trifluoromethyl)pent-4-enyl]benzene |
InChI |
InChI=1S/C13H15F3/c1-3-12(2,13(14,15)16)10-9-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Clave InChI |
WJQPYQAUNRTPHR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC=CC=C1)(C=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


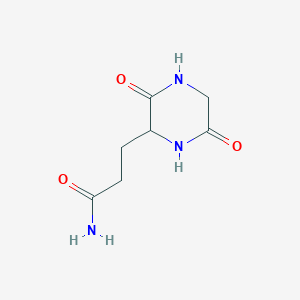
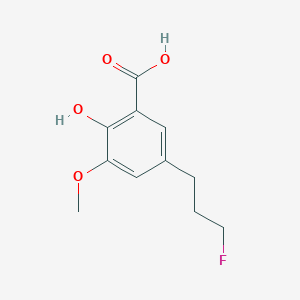
![N-(5-Bromopyridin-2-yl)-N'-[(2-ethoxy-6-fluorophenyl)methyl]thiourea](/img/structure/B12530089.png)
![2-[4-[3-(Morpholine-4-carbonyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530090.png)
![4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B12530096.png)
![5-methyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12530102.png)
![Carbamic acid, [6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyridinyl]-, methyl ester (9CI)](/img/structure/B12530120.png)
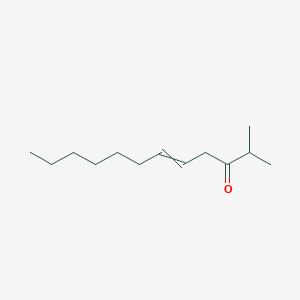
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)
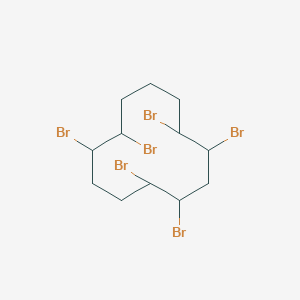
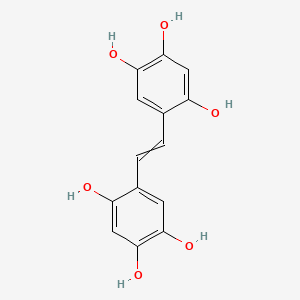
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)
